molecular formula C31H47N7O8S B12527324 L-Alanyl-L-alanyl-L-methionyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine CAS No. 656221-70-4

L-Alanyl-L-alanyl-L-methionyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine

Cat. No.: B12527324
CAS No.: 656221-70-4
M. Wt: 677.8 g/mol
InChI Key: ITXCRDOFUUYJMU-XIQUIRNFSA-N
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Description

L-Alanyl-L-alanyl-L-methionyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine is a peptide composed of seven amino acids: alanine, methionine, proline, and phenylalanine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-alanyl-L-methionyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the resin-bound peptide.

    Deprotection: The protecting group on the amino acid’s amine group is removed, usually with trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like TFA.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-alanyl-L-methionyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis using polymerase chain reaction (PCR) techniques.

Major Products

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

L-Alanyl-L-alanyl-L-methionyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine has several applications in scientific research:

    Biochemistry: Used to study protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of peptide-based drugs and as a model compound for studying peptide synthesis and modification.

Mechanism of Action

The mechanism of action of L-Alanyl-L-alanyl-L-methionyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine depends on its specific application. In general, peptides exert their effects by binding to specific molecular targets, such as enzymes, receptors, or other proteins. This binding can modulate the activity of the target, leading to various biological effects. For example, peptides can inhibit enzyme activity, block receptor signaling, or disrupt protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: A dipeptide used in dietary supplementation and parenteral nutrition.

    L-Alanyl-L-tyrosine: A dipeptide with applications in promoting melanin synthesis.

    L-Alanyl-L-phenylalanine: A dipeptide with potential therapeutic applications.

Uniqueness

L-Alanyl-L-alanyl-L-methionyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its combination of hydrophobic and hydrophilic residues allows for diverse interactions with biological molecules, making it a valuable tool in research and industry.

Properties

CAS No.

656221-70-4

Molecular Formula

C31H47N7O8S

Molecular Weight

677.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C31H47N7O8S/c1-17(32)25(39)33-19(3)27(41)36-22(13-15-47-5)28(42)34-18(2)26(40)35-20(4)30(44)38-14-9-12-24(38)29(43)37-23(31(45)46)16-21-10-7-6-8-11-21/h6-8,10-11,17-20,22-24H,9,12-16,32H2,1-5H3,(H,33,39)(H,34,42)(H,35,40)(H,36,41)(H,37,43)(H,45,46)/t17-,18-,19-,20-,22-,23-,24-/m0/s1

InChI Key

ITXCRDOFUUYJMU-XIQUIRNFSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O)N

Origin of Product

United States

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